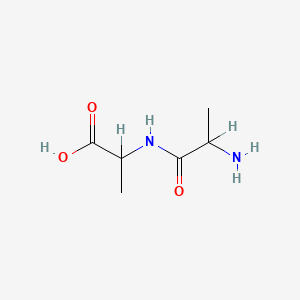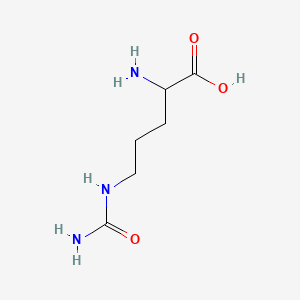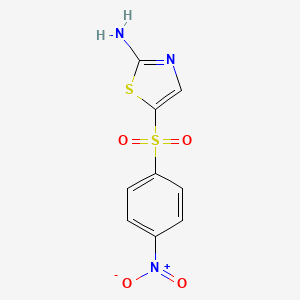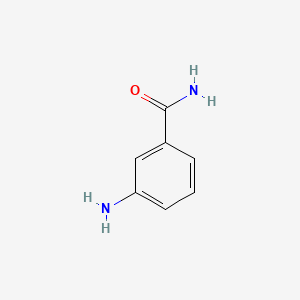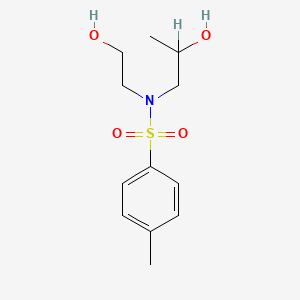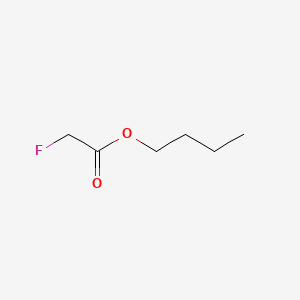
フルオロ酢酸ブチル
概要
説明
Butyl fluoroacetate (C4H7FO2) is a highly toxic compound that is used in some scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. It is also known as fluoroacetic acid butyl ester, fluoroacetate butyl ester, and fluoroacetic acid butyl ester. It is a synthetic compound that is not found in nature and is used as a pesticide in some countries.
科学的研究の応用
放射性医薬品合成
フルオロ酢酸ブチルは、陽電子放出断層撮影(PET)用の放射性標識化合物の合成に使用されます。 この化合物は、さまざまなモデルにおける放射薬理学的特性評価に使用される[18F]フルオロ酢酸ナトリウムの放射合成における前駆体として役立ちます .
医薬品における酵素合成
医薬品研究において、フルオロ酢酸ブチルは酵素合成プロセスに関与しています。 フルオロアセチル補酵素Aチオエステラーゼやフルオロ酢酸脱ハロゲナーゼなどの酵素は、これを用いて有機分子にフッ素原子を導入し、その機能を変化させ、性能を向上させることができます .
殺生物剤および医療用途
フルオロ酢酸ブチルは、殺生物剤として知られているフルオロ酢酸と構造が似ています。 研究では、特に細菌の遺伝子改変による動物におけるフルオロ酢酸毒性に対する耐性の開発において、その潜在的な医療用途が検討されています .
材料科学
材料科学の分野では、フルオロ酢酸ブチルはフッ素化合物の合成の一部です。 これらの化合物は、安定性の向上や電子特性の変化などのユニークな特性を持つ材料の製造において重要です .
環境研究
フルオロ酢酸ブチルは、特に微生物による分解との関連において、その環境への影響が研究されています。 その分解を理解することで、フルオロ酢酸で汚染された環境のバイオ修復戦略につながる可能性があります .
分析化学
フルオロ酢酸ブチルは、分析化学において、さまざまなクロマトグラフィー技術で標準物質または試薬として使用される場合があります。 その特性は、複雑な混合物中の化合物の分離および同定を支援することができます .
Safety and Hazards
Butyl fluoroacetate is classified as highly toxic and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .
将来の方向性
The degradation of fluoroacetate, a compound related to butyl fluoroacetate, has been studied extensively . A native bacterium from an Australian bovine rumen was isolated which can degrade fluoroacetate . This bacterium, strain MFA1, degrades fluoroacetate to fluoride ions and acetate . This discovery provides a new opportunity to detoxify fluoroacetate in the rumen . Future research could explore similar microbial solutions for the degradation of butyl fluoroacetate.
作用機序
Target of Action
Butyl fluoroacetate, like other fluoroacetates, primarily targets the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP .
Mode of Action
Butyl fluoroacetate is metabolized into fluoroacetyl-CoA, which then enters the TCA cycle . It is converted into fluorocitrate, a “suicide” substrate for aconitase . Aconitase is an enzyme that catalyzes the stereo-specific isomerization of citrate to isocitrate . When fluorocitrate binds to aconitase, it inhibits the enzyme, disrupting the TCA cycle .
Biochemical Pathways
The disruption of the TCA cycle has significant downstream effects. The TCA cycle is crucial for the production of ATP, the primary energy currency of cells. It also provides precursors for many compounds, including certain amino acids, and is involved in the regulation of several cellular processes . Therefore, the inhibition of the TCA cycle by fluorocitrate can lead to a wide range of biochemical and physiological disturbances.
Pharmacokinetics
It is known that fluoroacetate, the parent compound of butyl fluoroacetate, is rapidly absorbed and widely distributed throughout the body . It is metabolized into fluorocitrate, which is responsible for its toxicity . The impact of these ADME properties on the bioavailability of butyl fluoroacetate is currently unknown and warrants further investigation.
Result of Action
The primary result of butyl fluoroacetate’s action is the disruption of energy metabolism due to the inhibition of the TCA cycle . This can lead to a variety of cellular effects, including energy depletion, disruption of cellular processes, and ultimately cell death .
Action Environment
The action, efficacy, and stability of butyl fluoroacetate can be influenced by various environmental factors. For instance, the presence of certain microorganisms can degrade fluoroacetate, potentially reducing its toxicity . Additionally, the pH, temperature, and presence of other chemicals in the environment can affect the stability and activity of butyl fluoroacetate.
生化学分析
Biochemical Properties
Butyl fluoroacetate plays a significant role in biochemical reactions by interfering with the tricarboxylic acid (TCA) cycle. It is metabolized to fluoroacetate, which is then converted to fluoroacetyl-CoA. Fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate, a potent inhibitor of aconitase, an enzyme crucial for the TCA cycle. This inhibition disrupts cellular respiration and energy production. Butyl fluoroacetate interacts with enzymes such as citrate synthase and aconitase, leading to the accumulation of toxic intermediates and the depletion of essential metabolites .
Cellular Effects
Butyl fluoroacetate exerts profound effects on various cell types and cellular processes. It inhibits the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In neurons, butyl fluoroacetate can cause neurotoxicity by impairing synaptic transmission and inducing oxidative stress. In hepatocytes, it can lead to liver damage by disrupting mitochondrial function and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of butyl fluoroacetate involves its conversion to fluoroacetate and subsequent formation of fluorocitrate. Fluorocitrate binds to aconitase, inhibiting its activity and leading to the accumulation of citrate and other TCA cycle intermediates. This inhibition disrupts the TCA cycle, leading to a decrease in ATP production and an increase in ROS. The binding of fluorocitrate to aconitase is a key step in the toxic action of butyl fluoroacetate, as it prevents the normal functioning of the TCA cycle and leads to cellular energy depletion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyl fluoroacetate change over time. Initially, there is a rapid inhibition of the TCA cycle, leading to a decrease in ATP production and an increase in ROS. Over time, the compound may degrade, leading to a decrease in its toxic effects. Long-term exposure to butyl fluoroacetate can result in persistent cellular damage, including mitochondrial dysfunction and oxidative stress. The stability and degradation of butyl fluoroacetate in laboratory settings are important factors in determining its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of butyl fluoroacetate vary with different dosages in animal models. At low doses, the compound may cause mild toxicity, with symptoms such as lethargy and mild organ damage. At higher doses, butyl fluoroacetate can cause severe toxicity, leading to symptoms such as convulsions, respiratory distress, and death. The threshold for toxic effects varies among different animal species, with some species being more susceptible to the toxic effects of butyl fluoroacetate than others. High doses of butyl fluoroacetate can lead to irreversible organ damage and death .
Metabolic Pathways
Butyl fluoroacetate is involved in metabolic pathways related to the TCA cycle. It is metabolized to fluoroacetate, which is then converted to fluoroacetyl-CoA. Fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate, which inhibits aconitase. This inhibition disrupts the TCA cycle, leading to the accumulation of toxic intermediates and the depletion of essential metabolites. The interaction of butyl fluoroacetate with enzymes such as citrate synthase and aconitase is crucial for its toxic effects .
Transport and Distribution
Butyl fluoroacetate is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport mechanisms. Once inside the cell, butyl fluoroacetate is distributed to various cellular compartments, including the mitochondria, where it exerts its toxic effects. The compound can also bind to transport proteins, which facilitate its distribution within the cell. The localization and accumulation of butyl fluoroacetate within specific tissues and organelles are important factors in determining its toxic effects .
Subcellular Localization
The subcellular localization of butyl fluoroacetate is primarily within the mitochondria, where it exerts its toxic effects by inhibiting the TCA cycle. The compound can also localize to other cellular compartments, such as the cytoplasm and nucleus, where it may affect other cellular processes. The targeting signals and post-translational modifications that direct butyl fluoroacetate to specific compartments or organelles are important factors in determining its activity and function. The subcellular localization of butyl fluoroacetate is crucial for understanding its mechanism of action and toxic effects .
特性
IUPAC Name |
butyl 2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXXGBGMLALCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190595 | |
| Record name | Butyl fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
371-49-3 | |
| Record name | Butyl 2-fluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl fluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl fluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL FLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAV6L4GMX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)

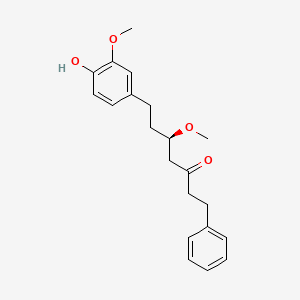
![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)
![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)
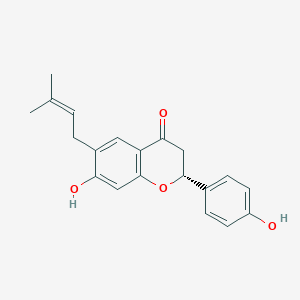
![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
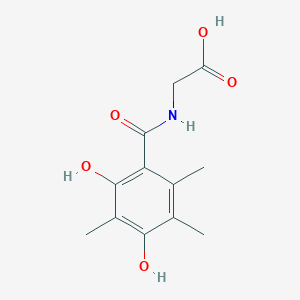
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
